Trans-4-Aminotetrahydro-2H-thiopyran 1-oxide methanesulfonate
Description
Trans-4-Aminotetrahydro-2H-thiopyran 1-oxide methanesulfonate is a chemical compound with a unique structure that includes a thiopyran ring
Properties
Molecular Formula |
C6H15NO4S2 |
|---|---|
Molecular Weight |
229.3 g/mol |
IUPAC Name |
methanesulfonic acid;1-oxothian-4-amine |
InChI |
InChI=1S/C5H11NOS.CH4O3S/c6-5-1-3-8(7)4-2-5;1-5(2,3)4/h5H,1-4,6H2;1H3,(H,2,3,4) |
InChI Key |
QIUGHIRDQFEEAR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.C1CS(=O)CCC1N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trans-4-Aminotetrahydro-2H-thiopyran 1-oxide methanesulfonate involves several steps. One efficient method includes the oxidation of tert-butyl (4-nitrophenyl)sulfonyl (tetrahydro-2H-thiopyran-4-yl)carbamate with Oxone, which provides steric control and high selectivity for the trans sulfoxide . This trans sulfoxide can then be converted to the desired compound through further reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other industrial-scale equipment to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Trans-4-Aminotetrahydro-2H-thiopyran 1-oxide methanesulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Oxone is commonly used for the oxidation of thiopyran derivatives.
Reduction: Hydrogen chloride can catalyze the isomerization of sulfoxides.
Substitution: Various nucleophiles can be used to substitute the amino group in the thiopyran ring.
Major Products
The major products formed from these reactions include various sulfoxide and sulfone derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Trans-4-Aminotetrahydro-2H-thiopyran 1-oxide methanesulfonate has several scientific research applications:
Mechanism of Action
The mechanism of action for Trans-4-Aminotetrahydro-2H-thiopyran 1-oxide methanesulfonate involves its interaction with specific molecular targets and pathways. The compound’s sulfoxide group can participate in redox reactions, influencing various biological processes. It may also interact with enzymes and proteins, altering their activity and function .
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-4H-thiopyran-4-one: Known for its use in the synthesis of stable free radicals and biologically active substances.
Tetrahydro-4H-thiopyran-4-amine: Used in the synthesis of sulfur-containing heterocycles and has applications in medicinal chemistry.
Uniqueness
Trans-4-Aminotetrahydro-2H-thiopyran 1-oxide methanesulfonate is unique due to its specific trans configuration and the presence of both an amino group and a sulfoxide group. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
